molecular formula C22H24N2O3 B5615563 8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5615563
M. Wt: 364.4 g/mol
InChI Key: CTYBXWWVDFKOOO-XBXARRHUSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspirodecanones involves multi-step synthetic pathways starting from basic organic or heterocyclic compounds. The synthesis of these compounds can include condensation reactions, cycloadditions, and catalytic reactions to form the spirocyclic and diaza structures. For instance, Farag et al. (2008) reported the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives, showcasing the complexity and creativity in synthesizing such molecules (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspirodecanones is characterized by a spirocyclic center connecting two rings: a cyclohexane ring and a diaza (nitrogen-containing) ring. The presence of various functional groups, such as aryl or alkenyl substituents, introduces a wide range of chemical behaviors. The crystal structure analysis of similar compounds, as done by Wang et al. (2011), often reveals that these molecules can adopt different conformations, including chair and planar arrangements, influencing their chemical and physical properties (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspirodecanones participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive sites such as carbonyl groups and double bonds. Their reactivity can be further modified by substituents on the spirocyclic framework, leading to a plethora of derivative compounds with tailored properties. The work by Shukla et al. (2016) on CCR4 antagonists demonstrates how substituents on the diazaspiro[4.5]decan-8-yl core can influence binding to biological targets, showcasing the chemical versatility of these compounds (Shukla et al., 2016).

Physical Properties Analysis

The physical properties of diazaspirodecanones, such as solubility, melting point, and crystal structure, are heavily influenced by their molecular structure. The steric hindrance and polarity introduced by the spirocyclic and diaza components, as well as any additional substituents, play significant roles in determining these properties. The study by Wang et al. provides insight into how the arrangement of rings and the type of substituents can affect the crystal packing and, consequently, the physical properties of these compounds (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties of 8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one and its analogs are diverse, ranging from reactivity towards various reagents to the ability to form complex with metals. Their behavior in chemical reactions can be predicted by understanding the electronic effects of the substituents and the steric impact of the spirocyclic structure. The work by Adib et al. (2008) on the efficient synthesis of similar compounds highlights the influence of the diazaspirodecanone core on the reactivity and the potential for generating a wide range of derivatives (Adib et al., 2008).

properties

IUPAC Name

8-(furan-2-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20-16-22(17-24(20)12-4-8-18-6-2-1-3-7-18)10-13-23(14-11-22)21(26)19-9-5-15-27-19/h1-9,15H,10-14,16-17H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBXWWVDFKOOO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

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